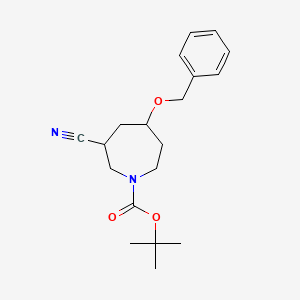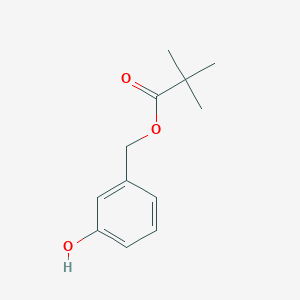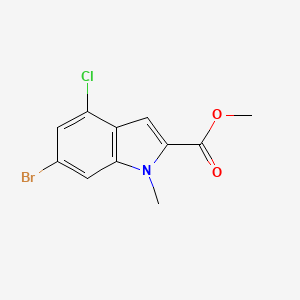
N-(2-bromo-6-methoxy-pyridin-4-yl)-N'-methoxy-N'-methyl-oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide is a chemical compound with a molecular formula of C9H11BrN2O3. This compound is of interest due to its unique structure, which includes a bromine atom and methoxy groups attached to a pyridine ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide typically involves the reaction of 2-bromo-6-methoxypyridine with appropriate reagents to introduce the methoxy and methyloxamide groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide oxides, while reduction can produce de-brominated or reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used, and further research is needed to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-6-methoxypyridin-4-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of the methyloxamide group.
(2-Bromo-6-methoxypyridin-4-yl)methanamine: This compound features an amine group in place of the methyloxamide group.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide is unique due to the presence of both methoxy and methyloxamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Propiedades
Fórmula molecular |
C10H12BrN3O4 |
|---|---|
Peso molecular |
318.12 g/mol |
Nombre IUPAC |
N-(2-bromo-6-methoxypyridin-4-yl)-N'-methoxy-N'-methyloxamide |
InChI |
InChI=1S/C10H12BrN3O4/c1-14(18-3)10(16)9(15)12-6-4-7(11)13-8(5-6)17-2/h4-5H,1-3H3,(H,12,13,15) |
Clave InChI |
OAVOFUWVQUHIOX-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C(=O)NC1=CC(=NC(=C1)Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


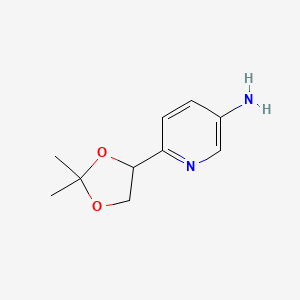
![1,1-Dimethylethyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B13886558.png)
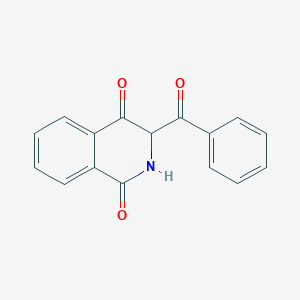
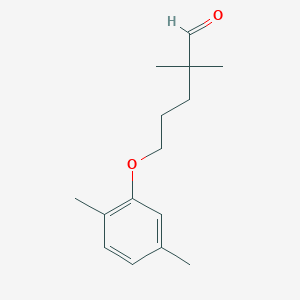
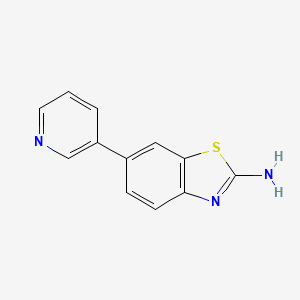
![7-Chloro-5-phenylnaphtho[1,2-b]benzofuran](/img/structure/B13886584.png)
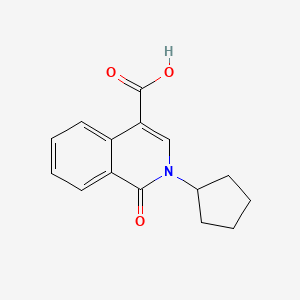
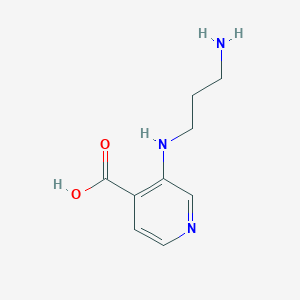
![Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13886595.png)

![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)
